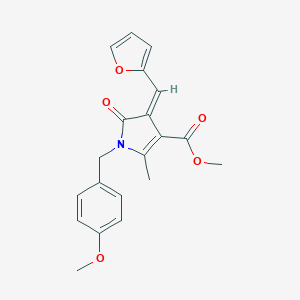
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the thiazolidinone family and has been studied extensively for its biological and pharmacological properties.
Wirkmechanismus
The mechanism of action of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It has also been shown to exhibit anti-inflammatory and antidiabetic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one in lab experiments include its broad-spectrum antimicrobial activity, high potency, and low toxicity. However, its limitations include its poor solubility in water and limited stability under certain conditions.
Zukünftige Richtungen
There are several future directions for research on (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one. One area of focus could be the development of new synthetic methods to improve the yield and purity of the compound. Another area of focus could be the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research could be conducted to elucidate the mechanism of action of the compound and its interactions with various cellular targets.
Synthesemethoden
The synthesis of (2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one involves the reaction of 3-methyl-2-thioxo-1,3-thiazolidin-4-one with 3-chloro-4-methoxybenzaldehyde and methylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent and a catalyst. The yield of the product can be improved by optimizing the reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit a wide range of biological and pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.
Eigenschaften
Produktname |
(2Z,5E)-5-(3-chloro-4-methoxybenzylidene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one |
|---|---|
Molekularformel |
C13H13ClN2O2S |
Molekulargewicht |
296.77 g/mol |
IUPAC-Name |
(5E)-5-[(3-chloro-4-methoxyphenyl)methylidene]-3-methyl-2-methylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C13H13ClN2O2S/c1-15-13-16(2)12(17)11(19-13)7-8-4-5-10(18-3)9(14)6-8/h4-7H,1-3H3/b11-7+,15-13? |
InChI-Schlüssel |
SAQIEDISFDGKCR-RVMILWIASA-N |
Isomerische SMILES |
CN=C1N(C(=O)/C(=C\C2=CC(=C(C=C2)OC)Cl)/S1)C |
SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
Kanonische SMILES |
CN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC)Cl)S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



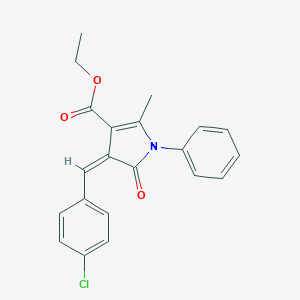
![methyl 2-methyl-1-(3-methylphenyl)-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298989.png)
![ethyl 2-[3-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298990.png)
![ethyl 1-(2-methoxyethyl)-2-methyl-4-[(3-methyl-2-thienyl)methylene]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B298991.png)
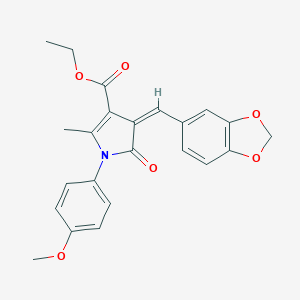
![ethyl 2-[4-(cyanomethoxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298994.png)
![ethyl 2-(3-ethoxybenzylidene)-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298996.png)
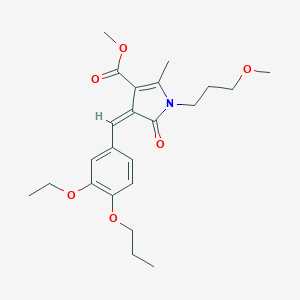
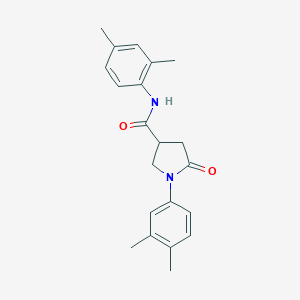
![ethyl 2-[3-ethoxy-4-(2-propynyloxy)benzylidene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299003.png)
![ethyl 2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-(4-fluorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B299006.png)
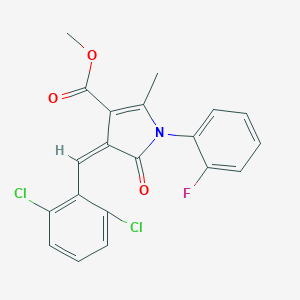
![methyl 4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B299009.png)
